molecular formula C10H12N4O3S B2927794 N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide CAS No. 17050-28-1

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Cat. No.: B2927794
CAS No.: 17050-28-1
M. Wt: 268.29
InChI Key: RBEWWINZSULOOD-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is an organic compound with the molecular formula C10H12N4O3S It is known for its unique structural properties, which include a nitrobenzoyl group and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-nitrobenzoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Dissolution of N-ethylhydrazinecarbothioamide in a suitable solvent such as dichloromethane.
  • Addition of 3-nitrobenzoyl chloride dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Purification of the product through recrystallization or chromatography.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This may include the use of automated reactors and continuous flow systems to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-ethyl-2-(3-aminobenzoyl)hydrazinecarbothioamide.

    Substitution: Formation of substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide
  • N-propyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide
  • N-ethyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide

Uniqueness

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is unique due to the specific positioning of the nitro group on the benzoyl ring and the presence of the ethyl group on the hydrazinecarbothioamide moiety

Properties

IUPAC Name

1-ethyl-3-[(3-nitrobenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-2-11-10(18)13-12-9(15)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3,(H,12,15)(H2,11,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEWWINZSULOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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